molecular formula C9H14ClN3O B8482567 6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine

6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine

Cat. No.: B8482567
M. Wt: 215.68 g/mol
InChI Key: AWZBFFFLKVJVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C9H14ClN3O and its molecular weight is 215.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

6-chloro-2-N-(3-methoxypropyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H14ClN3O/c1-14-6-2-5-12-9-7(11)3-4-8(10)13-9/h3-4H,2,5-6,11H2,1H3,(H,12,13)

InChI Key

AWZBFFFLKVJVCD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=C(C=CC(=N1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-N-(3-methoxypropyl)-3-nitropyridin-2-amine (2.84 mmol, 0.698 g) was added to an oven dried 50 mL round-bottomed flask equipped for stirring under nitrogen. Methanol (15 mL) and acetic acid (1.5 mL, glacial) were then added. Zinc (15.29 mmol, 1.0 g, 20-30 mesh) was then added and the resultant mixture was allowed to stir at room temperature for 16 hr. Analysis of the reaction by LC/MS indicated a complete conversion to product at this time. This resultant mixture was then filtered over Celite®, concentrated in-vacuo, and transferred to a 250 mL seperatory funnel with ethyl acetate (2×30 mL) and water (2×20 mL). The layers were separated and the organic layer was washed once with saturated aqueous sodium chloride (40 mL). The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered. This filtrate was collected, concentrated, and dried in-vacuo affording 6-chloro-N2-(3-methoxypropyl)pyridine-2,3-diamine (35A) as a brown oil which was used directly in the next step without further purification. ESI-MS: mix 216.3 (M+H)+.
Quantity
0.698 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

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